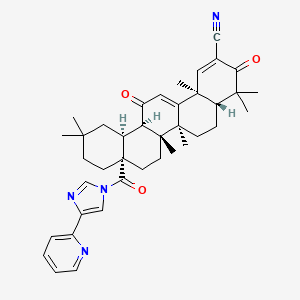

CDDO-2P-Im

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-2-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46N4O3/c1-34(2)13-15-39(33(46)43-22-27(42-23-43)26-10-8-9-17-41-26)16-14-38(7)31(25(39)20-34)28(44)18-30-36(5)19-24(21-40)32(45)35(3,4)29(36)11-12-37(30,38)6/h8-10,17-19,22-23,25,29,31H,11-16,20H2,1-7H3/t25-,29-,31-,36-,37+,38+,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUDOCUNEVFUGK-DIJMLVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of CDDO-2P-Im

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key biological activities of CDDO-2P-Im (1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole), a synthetic oleanane triterpenoid with significant potential in chemoprevention and therapy. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a derivative of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), a compound synthesized from the natural triterpenoid, oleanolic acid.[1][2] The addition of a 4-(pyridin-2-yl)-1H-imidazole moiety to the C-28 carboxylic acid of CDDO results in this compound.[3] This modification has been shown to enhance the compound's activity and pharmacokinetic profile compared to its predecessors like CDDO-Imidazolide (CDDO-Im).[3]

Chemical Name: (4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-2-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile[4] Molecular Formula: C₃₉H₄₆N₄O₃ Molecular Weight: 618.8 g/mol

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₄₆N₄O₃ | |

| Molecular Weight | 618.8 g/mol | |

| CAS Number | 1883650-96-1 | |

| XLogP3 | 7.1 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 6 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the natural product, oleanolic acid. The core structure, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), is first synthesized. Subsequently, the 4-(pyridin-2-yl)-1H-imidazole moiety is coupled to the C-28 carboxylic acid of CDDO.

Synthesis of the CDDO Core

The synthesis of CDDO from oleanolic acid involves a series of chemical transformations to introduce the α,β-unsaturated ketone in the A-ring and the cyano group at the C-2 position, as well as oxidation of the C-12 hydroxyl group. A general pathway for the synthesis of CDDO has been described.

Final Synthesis Step of this compound

The final step in the synthesis of this compound involves the coupling of CDDO with 4-(pyridin-2-yl)-1H-imidazole. This is typically achieved by activating the carboxylic acid of CDDO, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with the imidazole derivative. A reported synthesis of this compound from CDDO has a yield of 95%.

Experimental Protocol for the Synthesis of this compound from CDDO

Materials:

-

2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO)

-

4-(pyridin-2-yl)-1H-imidazole

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Argon or Nitrogen atmosphere

Procedure:

-

Activation of CDDO: To a solution of CDDO in anhydrous DCM under an inert atmosphere, a slight excess (e.g., 1.2 equivalents) of oxalyl chloride or thionyl chloride is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added. The reaction mixture is stirred at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC). The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride of CDDO.

-

Coupling Reaction: The crude CDDO-acyl chloride is redissolved in anhydrous DCM. In a separate flask, 4-(pyridin-2-yl)-1H-imidazole (1.0-1.2 equivalents) and triethylamine (2-3 equivalents) are dissolved in anhydrous DCM. This solution is then added dropwise to the CDDO-acyl chloride solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

-

Work-up and Purification: The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Biological Activity and Signaling Pathways

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, this compound enhances the cellular defense against oxidative stress and inflammation.

The table below summarizes some of the reported biological activities of this compound.

| Biological Activity | IC₅₀ (nM) | Cell Line | Reference |

| Suppression of Nitric Oxide (NO) Production | 5.8 | RAW264.7 |

Nrf2 Signaling Pathway Activation by this compound

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like this compound can react with specific cysteine residues on Keap1, leading to a conformational change that prevents the ubiquitination of Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

Caption: Nrf2 activation pathway by this compound.

Conclusion

This compound is a promising synthetic triterpenoid with a well-defined chemical structure and a multi-step synthesis route originating from oleanolic acid. Its potent activation of the Nrf2 signaling pathway underscores its potential as a chemopreventive and therapeutic agent. Further research into its synthesis optimization and elucidation of its diverse biological activities is warranted to fully explore its clinical applications.

References

- 1. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids [mdpi.com]

- 2. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C39H46N4O3 | CID 135397767 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of CDDO-2P-Im

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole (CDDO-2P-Im), a synthetic oleanane triterpenoid, is a promising therapeutic agent with potent anti-cancer properties, particularly in multiple myeloma.[1][2] Its mechanism of action is multifaceted and concentration-dependent, primarily revolving around the induction of the Unfolded Protein Response (UPR) and the activation of the Nrf2-mediated antioxidant response.[1][3] This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental validation of this compound's activity.

Core Mechanisms of Action

This compound's bioactivity is dictated by its concentration, engaging different primary targets at varying levels.

High-Concentration Effects: GRP78/BiP Binding and UPR Induction

At higher concentrations (e.g., 0.4 μM in multiple myeloma cells), this compound directly binds to the 78 kDa glucose-regulated protein (GRP78), also known as BiP (Binding immunoglobulin protein).[1] GRP78 is a master regulator of the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).

The direct interaction of this compound with GRP78 leads to the activation of two of the three UPR branches:

-

PERK (Protein kinase R-like endoplasmic reticulum kinase) Pathway: This leads to the upregulation of Activating Transcription Factor 4 (ATF4) and its downstream target, DNA damage-inducible transcript 3 protein (DDIT3), also known as CHOP.

-

IRE1α (Inositol-requiring enzyme 1 alpha) Pathway: This results in the splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active XBP1s transcription factor.

The sustained activation of the UPR by this compound ultimately culminates in apoptosis, a key mechanism for its anti-cancer effects in multiple myeloma.

Low-Concentration Effects: KEAP1-Nrf2 Pathway Activation

At lower, nanomolar concentrations, this compound and its analogs interact with Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 is a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). By binding to KEAP1, this compound prevents the degradation of Nrf2, allowing it to translocate to the nucleus.

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including:

-

Heme Oxygenase-1 (HO-1)

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1)

-

Glutamate-Cysteine Ligase Catalytic Subunit (GCLC)

This induction of antioxidant and detoxification enzymes confers cytoprotective effects and contributes to the anti-inflammatory properties of the compound.

Signaling Pathway Diagrams

Caption: UPR Activation by this compound.

Caption: Nrf2 Pathway Activation by this compound.

Quantitative Data Summary

The biological activity of this compound and its analogs is concentration-dependent. The following tables summarize key quantitative findings from various studies.

| Cell Line | Assay | Compound | Concentration | Effect | Reference |

| ARH-77, RPMI-8226 (Multiple Myeloma) | RNA-Sequencing, qRT-PCR | This compound | 0.4 μM | Upregulation of UPR-associated genes (CHAC1, DDIT3, PPP1R15A) | |

| ARH-77, RPMI-8226 (Multiple Myeloma) | Cell Viability (CellTiter-Glo) | This compound | 0.2 μM | Significant reduction in cell viability | |

| SUM159, MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | CDDO-Im | 50, 100, 200 nM | Significant inhibition of cell growth | |

| SUM159, MDA-MB-231 (Triple-Negative Breast Cancer) | Apoptosis Assay (Annexin V/PI) | CDDO-Im | 100, 200 nM | Significant increase in late apoptotic cells | |

| Human PBMCs | Real-time PCR | CDDO-Im | 20 nM | Upregulation of Nrf2-dependent genes (NQO1, GCLM, HO-1, GCLC) | |

| Wild-type Mice | Real-time PCR (Liver) | CDDO-Im | 0.1 - 10 mg/kg (i.p.) | Dose-dependent induction of Ho-1, Nqo1, and Gclc mRNA |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of this compound and its analogs.

Drug Affinity Responsive Target Stability (DARTS) and Thermal Shift Assay

-

Objective: To identify the direct binding targets of this compound.

-

Methodology:

-

DARTS: Cell lysates are incubated with either this compound or a vehicle control. The samples are then subjected to limited proteolysis with a protease (e.g., thermolysin). A direct binding of the drug to its target protein confers a conformational change that protects it from proteolytic degradation. The remaining proteins are then analyzed by SDS-PAGE and Western blotting or mass spectrometry to identify the protected protein (in this case, GRP78).

-

Thermal Shift Assay: Recombinant protein (e.g., GRP78) is incubated with a fluorescent dye that binds to hydrophobic regions of the protein. The sample is heated in the presence or absence of the drug. As the protein unfolds due to heat, the dye binds, and fluorescence increases. A binding ligand will stabilize the protein, resulting in a higher melting temperature (Tm). This shift in Tm confirms direct binding.

-

RNA-Sequencing and Quantitative Reverse Transcription PCR (qRT-PCR)

-

Objective: To analyze global changes in gene expression and validate specific gene targets following drug treatment.

-

Methodology:

-

RNA-Sequencing: Multiple myeloma cells (ARH-77 and RPMI-8226) were treated with this compound (0.2 μM) for various time points (6, 12, 24 hours). Total RNA was extracted, and libraries were prepared for next-generation sequencing to obtain a global transcriptomic profile.

-

qRT-PCR: To validate the RNA-seq data, specific UPR-related genes (e.g., ATF4, CHOP, XBP1s) were quantified. RNA was reverse transcribed to cDNA, and real-time PCR was performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression was calculated using the ΔΔCt method, normalized to a housekeeping gene.

-

Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and pro-apoptotic effects of the compound.

-

Methodology:

-

Cell Viability (MTT/CellTiter-Glo): Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified time (e.g., 24-72 hours). For CellTiter-Glo, a reagent is added that measures ATP levels, which correlates with the number of viable cells. Luminescence is measured to determine cell viability. For MTT, a tetrazolium salt is added, which is reduced by metabolically active cells to a colored formazan product, quantifiable by spectrophotometry.

-

Apoptosis (Annexin V/Propidium Iodide Staining): Drug-treated cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells). The stained cells are then analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.

-

Western Blot Analysis

-

Objective: To measure changes in protein expression levels.

-

Methodology: Cells are treated with the drug and then lysed to extract total protein. Protein concentration is determined (e.g., by BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., p-Smad2/3, Nrf2). After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Conclusion

This compound is a potent synthetic triterpenoid with a dual mechanism of action that is dependent on its concentration. At higher doses, it induces apoptosis in cancer cells by targeting GRP78 and activating the UPR pathway. At lower doses, it provides cytoprotection through the activation of the Nrf2 antioxidant response. This unique pharmacological profile makes this compound a highly promising candidate for further development, particularly in the treatment of diseases like multiple myeloma and potentially in conditions where modulating oxidative stress is beneficial. The detailed experimental protocols provided herein offer a foundation for future research into this and related compounds.

References

- 1. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic oleanane triterpenoid this compound binds GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unraveling the Molecular Interactions of CDDO-2P-Im: A Technical Guide to its Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole (CDDO-2P-Im), a synthetic oleanane triterpenoid, has emerged as a promising therapeutic agent with potent anti-cancer and cytoprotective properties. As an analog of CDDO-Imidazolide (CDDO-Im), it exhibits enhanced pharmacokinetic stability and biological activity.[1][2] This technical guide provides a comprehensive overview of the known biological targets of this compound, detailing the molecular interactions and downstream signaling pathways. The information presented is intended to support further research and drug development efforts centered on this compound.

Primary Biological Targets and Mechanisms of Action

This compound exerts its biological effects through direct interaction with multiple protein targets, leading to the modulation of key cellular signaling pathways. The primary targets identified to date are GRP78/BiP and Kelch-like ECH-associated protein 1 (KEAP1), which subsequently trigger the Unfolded Protein Response (UPR) and the NRF2-mediated antioxidant response, respectively.

GRP78/BiP and the Unfolded Protein Response (UPR)

A novel and significant target of this compound is the 78-kDa glucose-regulated protein (GRP78), also known as BiP, a key chaperone in the endoplasmic reticulum (ER).[1][3] Direct binding of this compound to GRP78 has been confirmed through drug affinity responsive target stability (DARTS) and thermal shift assays.[3] This interaction is a critical event that leads to the activation of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.

Activation of the UPR by this compound proceeds primarily through the PERK and IRE1α branches. This leads to the upregulation of downstream targets such as ATF4 and XBP1, ultimately inducing apoptosis in cancer cells, particularly in multiple myeloma.

| Parameter | Method | Cell Line / System | Concentration | Result | Reference |

| GRP78 Binding | Thermal Shift Assay | Recombinant GRP78 | Not specified | Melting temperature (Tm) shift of -1.9 °C | |

| UPR Gene Upregulation (ATF4, CHOP, XBP1s) | qRT-PCR | ARH-77, RPMI-8226 | 0.2 µM | Time-dependent increase in gene expression | |

| Apoptosis Induction | Cell Viability Assay | ARH-77, RPMI-8226 | 0.1-1 µM | Dose-dependent decrease in cell viability |

Drug Affinity Responsive Target Stability (DARTS) Assay:

-

RPMI-8226 cell lysates were incubated with either DMSO (control) or this compound for 30 minutes.

-

The lysates were then subjected to pronase (0.025 mg·mL−1) digestion for 30 minutes at 4°C.

-

The reaction was stopped, and the samples were analyzed by SDS/PAGE and Western blot using antibodies against GRP78 and GAPDH (as a loading control).

-

Protection of GRP78 from pronase cleavage in the presence of this compound indicates direct binding.

Thermal Shift Assay:

-

Recombinant GRP78 protein was treated with either DMSO (control) or this compound.

-

The thermal stability of the protein was measured using a SpectraMax Paradigm plate reader by monitoring fluorescence changes as the temperature was increased.

-

A shift in the melting temperature (Tm) in the presence of this compound indicates a direct interaction.

KEAP1-NRF2 Antioxidant Response Pathway

At lower concentrations, this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. It interacts with KEAP1, a substrate adaptor protein that targets NRF2 for ubiquitination and degradation. By binding to KEAP1, this compound inhibits the degradation of NRF2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes. These genes encode for a battery of cytoprotective and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

This mechanism underlies the chemopreventive and anti-inflammatory effects of this compound.

| Parameter | Method | Cell Line / System | Concentration | Result | Reference |

| NRF2 Target Gene Induction (HO-1, NQO1) | In vivo (mouse tissues) | A/J mice | 50-200 mg/kg (diet) | Significant elevation of mRNA and protein levels | |

| NO Production Inhibition | In vitro | RAW264.7 cells | IC50 = 5.8 nM | Suppression of nitric oxide production | |

| Cell Differentiation | In vitro | U937 cells | 100 nM | Induction of differentiation |

Quantitative Real-Time PCR (qRT-PCR) for NRF2 Target Genes:

-

Tissues or cells are treated with this compound or vehicle control.

-

Total RNA is extracted using a suitable method (e.g., TRIzol).

-

cDNA is synthesized from the RNA template.

-

qRT-PCR is performed using primers specific for NRF2 target genes (e.g., HMOX1, NQO1) and a reference gene (e.g., GAPDH).

-

Relative gene expression is calculated using the ΔΔCt method.

Western Blot Analysis for NRF2 and Target Proteins:

-

Cells or tissues are lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against NRF2, HO-1, NQO1, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Other Potential Targets

While GRP78 and KEAP1 are the most well-characterized direct targets of this compound, research on its predecessor, CDDO-Im, suggests a broader range of interactions that may also be relevant for this compound. These include:

-

LonP1: A mitochondrial protease.

-

PTEN: A tumor suppressor phosphatase.

-

JAK1/STAT3: A key signaling pathway in cell proliferation and survival.

-

ErbB2 (HER2): A receptor tyrosine kinase.

-

NF-κB: A transcription factor involved in inflammation and immunity.

-

mTOR: A central regulator of cell growth and metabolism.

-

Notch Signaling Pathway: Downregulation of Notch1 and Notch3 has been observed with CDDO-Im treatment.

Further investigation is required to confirm the direct binding and functional consequences of this compound on these additional targets.

Conclusion

This compound is a multi-target agent that modulates distinct but interconnected signaling pathways critical for cell survival and stress response. Its ability to co-activate the pro-apoptotic UPR through GRP78 binding and the cytoprotective NRF2 pathway via KEAP1 inhibition highlights a complex mechanism of action that is dependent on cellular context and drug concentration. This dual activity presents both opportunities and challenges for its therapeutic application. A thorough understanding of these molecular interactions is paramount for the strategic development of this compound as a therapeutic agent in oncology and other disease areas. Future research should focus on elucidating the full target profile of this compound and the downstream consequences of these interactions in various pathological conditions.

References

- 1. The synthetic oleanane triterpenoid this compound binds GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of CDDO-2P-Im: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development history of 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole, known as CDDO-2P-Im or TTX-01. A fourth-generation synthetic oleanane triterpenoid, this compound, has emerged as a promising therapeutic candidate with potent anti-cancer and neuroprotective properties. This document details its synthesis, preclinical evaluation, and mechanism of action, with a focus on its development for multiple myeloma and neurodegenerative diseases. Quantitative data from key studies are presented in tabular format, and detailed experimental protocols are provided. The core signaling pathways modulated by this compound are visualized through signaling diagrams.

Introduction and Discovery

Oleanane triterpenoids are naturally occurring compounds found in plants with inherent anti-inflammatory and anti-cancer properties. The synthetic oleanane triterpenoid, 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), was developed to enhance the potency of these natural compounds. While potent, CDDO-Im exhibited suboptimal pharmacokinetic properties and stability in human plasma, limiting its clinical utility. This led to the development of a new generation of synthetic oleanane triterpenoids (SOTs) with improved characteristics.

This compound, a pyridyl analogue of CDDO-Im, was synthesized to improve upon the bioavailability and stability of its predecessor. It is a fourth-generation SOT that has demonstrated enhanced activity and pharmacokinetics. Triterpenoid Therapeutics, Inc. is currently developing this compound under the designation TTX-01 as an oral, brain-penetrant therapy. Preclinical studies have shown that TTX-01 is significantly more potent than earlier-generation compounds.

Synthesis

This compound is a synthetic derivative of oleanolic acid. The synthesis involves modifications to the oleanane backbone, specifically the introduction of a pyridyl group to the imidazole moiety of CDDO-Im. This chemical modification is responsible for its improved pharmacokinetic profile. A general synthesis procedure for new triterpenoids, including this compound, has been described, with a reported yield of 95% for this compound.

Preclinical Development

This compound has been evaluated in several preclinical models, primarily for multiple myeloma and neurodegenerative diseases like Alzheimer's disease.

Multiple Myeloma

In human multiple myeloma (MM) cell lines, this compound has been shown to suppress proliferation and induce apoptosis at nanomolar concentrations. It also acts synergistically with the proteasome inhibitor ixazomib.

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) | IC50 with 0.01 µM Ixazomib (µM) |

| ARH-77 | 0.30 | 0.12 |

| RPMI-8226 | 0.21 | 0.11 |

Data extracted from a study by Sanchez et al.

In a murine plasmacytoma model using 5T33MM cells, oral administration of this compound significantly reduced tumor growth.

Table 2: In Vivo Efficacy of this compound in a Mouse Plasmacytoma Model

| Treatment Group | Dosage | Outcome |

| Vehicle | - | - |

| This compound | 24 mg/kg | Significant reduction in tumor size and mass |

Data extracted from a study by Sanchez et al.

Neurodegenerative Diseases

This compound has been shown to cross the blood-brain barrier. In mouse models of Alzheimer's disease, it has been demonstrated to reduce amyloid-β levels, key markers of amyloid plaque formation. This effect is attributed to the induction of NRF2 and its target genes, which are involved in detoxification and antioxidant responses. Triterpenoid Therapeutics is also investigating its potential for glioblastoma, where it has been shown to overcome resistance to standard chemotherapy.

Mechanism of Action

This compound exhibits a concentration-dependent dual mechanism of action, primarily involving the activation of the Nrf2 pathway and the induction of the Unfolded Protein Response (UPR).

Nrf2 Pathway Activation

At lower concentrations, this compound targets Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 is a negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). By binding to KEAP1, this compound allows Nrf2 to translocate to the nucleus, where it activates the transcription of a suite of cytoprotective genes, including those involved in antioxidant and detoxification pathways.

Caption: Nrf2 Signaling Pathway Activation by this compound.

Unfolded Protein Response (UPR) Induction

At higher concentrations, this compound directly binds to the 78-kDa glucose-regulated protein (GRP78/BiP), a key regulator of the UPR. This interaction leads to the dissociation of GRP78 from the endoplasmic reticulum (ER) stress sensors PERK and IRE1α, activating their downstream signaling pathways. This activation of the UPR ultimately leads to apoptosis in cancer cells.

Caption: Unfolded Protein Response (UPR) Induction by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies used in key studies of this compound.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound on multiple myeloma cell lines.

-

Method: CellTiter-Glo® Luminescent Cell Viability Assay.

-

Procedure:

-

ARH-77 and RPMI-8226 cells were seeded in 96-well plates.

-

Cells were treated with various concentrations of this compound or DMSO (vehicle control) for 24 hours.

-

For combination studies, cells were co-incubated with a fixed concentration of ixazomib (0.01 µM).

-

After incubation, CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

-

Luminescence was measured using a plate reader to determine the number of viable cells.

-

IC50 values were calculated from dose-response curves.

-

In Vivo Plasmacytoma Model

-

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple myeloma.

-

Animal Model: C57BL/KaLwRij mice.

-

Procedure:

-

1 x 10^6 5T33MM cells were injected into the flank of the mice.

-

Tumor growth was monitored.

-

On day 10 post-injection, mice were randomized into treatment and control groups.

-

The treatment group received 24 mg/kg this compound by oral gavage. The control group received the vehicle.

-

Treatment was administered according to the study schedule until day 21.

-

Tumor size was measured regularly with calipers.

-

At the end of the study, mice were sacrificed, and tumors were excised and weighed.

-

Caption: In Vivo Plasmacytoma Model Experimental Workflow.

GRP78 Binding Assays

-

Objective: To confirm the direct binding of this compound to GRP78.

-

Methods: Drug Affinity Responsive Target Stability (DARTS) and Thermal Shift Assay.

-

DARTS Protocol:

-

RPMI-8226 cell lysate was incubated with either DMSO or this compound.

-

The lysates were then subjected to limited proteolysis with pronase.

-

The resulting protein fragments were separated by SDS-PAGE and analyzed by Western blot using an anti-GRP78 antibody.

-

Protection of GRP78 from cleavage in the presence of this compound indicates direct binding.

-

-

Thermal Shift Assay Protocol:

-

Recombinant GRP78 protein was incubated with either DMSO or this compound.

-

The protein was subjected to a temperature gradient.

-

Protein unfolding was monitored by measuring the fluorescence of a dye that binds to hydrophobic regions exposed upon unfolding.

-

A shift in the melting temperature (Tm) in the presence of this compound indicates a direct interaction.

-

Clinical Development Status

As of late 2025, this compound (TTX-01) is in the preclinical stage of development. Triterpenoid Therapeutics is conducting IND-enabling studies to support the initiation of clinical trials. There are currently no active or completed clinical trials for this compound listed on publicly available registries. The company is initially targeting neurodegenerative diseases and glioblastoma for clinical development.

Conclusion

This compound represents a significant advancement in the development of synthetic oleanane triterpenoids. Its improved pharmacokinetic profile and potent dual mechanism of action, targeting both the Nrf2 and UPR pathways, make it a highly promising therapeutic candidate for a range of difficult-to-treat diseases, including multiple myeloma and central nervous system disorders. The ongoing preclinical and IND-enabling studies will be critical in determining its future trajectory into clinical trials. This technical guide provides a solid foundation for researchers and drug development professionals interested in the continued exploration of this promising molecule.

An In-depth Technical Guide to CDDO-2P-Im as a Chemopreventive Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic oleanane triterpenoids (SOTs) are a class of small molecules with demonstrated anti-inflammatory and anti-cancer properties.[1] Among these, 1‐[2‐cyano‐3,12‐dioxooleana‐1,9(11)‐dien‐28‐oyl]‐4(‐pyridin‐2‐yl)‐1H‐imidazole, or CDDO-2P-Im, has emerged as a promising chemopreventive agent due to its enhanced activity and improved pharmacokinetic profile over previous generations of SOTs like CDDO-Imidazolide (CDDO-Im).[1][2] This document provides a comprehensive technical overview of this compound, focusing on its core mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols.

Mechanism of Action

This compound exerts its chemopreventive effects through a multi-targeted approach, primarily involving the activation of the Nrf2 pathway, inhibition of STAT3 signaling, and induction of the unfolded protein response (UPR). The specific cellular response to this compound appears to be concentration-dependent.[1]

Nrf2/ARE Pathway Activation

At lower concentrations, this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets Nrf2 for ubiquitination and proteasomal degradation. This compound is believed to interact with cysteine residues on KEAP1, disrupting the KEAP1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of numerous protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCLC), which collectively enhance cellular antioxidant capacity and protect against oxidative stress-induced damage.

STAT3 Signaling Inhibition

This compound and its analogs are potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, and inflammation, and its constitutive activation is a hallmark of many cancers. CDDO-Im has been shown to suppress both constitutive and interleukin-6 (IL-6)-induced phosphorylation of STAT3. The inhibitory mechanism involves the upregulation of negative regulators of STAT signaling, such as Suppressor of Cytokine Signaling 1 (SOCS1) and the protein tyrosine phosphatase SHP-1. Furthermore, the related compound CDDO-Me has been shown to directly bind to and inhibit both Janus kinase 1 (JAK1) and STAT3, preventing STAT3 phosphorylation and dimerization. By inhibiting the JAK/STAT3 pathway, this compound can suppress the transcription of STAT3 target genes involved in cell cycle progression and apoptosis resistance, such as cyclin D1 and survivin.

Induction of the Unfolded Protein Response (UPR)

At higher concentrations, this compound induces apoptosis in cancer cells, particularly multiple myeloma, through the activation of the Unfolded Protein Response (UPR). The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This compound has been shown to directly bind to the ER chaperone GRP78/BiP. This binding is thought to release GRP78 from its association with the three main UPR sensors: PERK, IRE1α, and ATF6, leading to their activation. Activation of the PERK and IRE1α branches of the UPR has been confirmed following this compound treatment. Prolonged or overwhelming UPR activation can switch the response from pro-survival to pro-apoptotic, often mediated by the transcription factor CHOP (DDIT3). Deletion of PERK or CHOP has been shown to impair the apoptotic response to this compound.

References

- 1. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic oleanane triterpenoid this compound binds GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of CDDO-2P-Im

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole (CDDO-2P-Im) is a synthetic oleanane triterpenoid that has demonstrated significant potential in preclinical studies due to its potent anti-inflammatory and anti-cancer properties. A key aspect of its therapeutic promise lies in its improved pharmacokinetic profile and bioavailability compared to its parent compounds. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details quantitative data on tissue distribution, outlines experimental protocols for its analysis, and visualizes the key signaling pathways it modulates.

Introduction

This compound belongs to a class of synthetic triterpenoids designed to enhance the therapeutic properties of naturally occurring oleanolic acid. These modifications have led to compounds with increased potency and improved drug-like properties. Notably, this compound has been shown to possess enhanced stability and better bioavailability than its predecessor, CDDO-Imidazolide (CDDO-Im)[1]. Its mechanism of action is primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the induction of the Unfolded Protein Response (UPR), both of which are critical in cellular stress responses and cytoprotection. Understanding the pharmacokinetic and bioavailability characteristics of this compound is paramount for its continued development as a potential therapeutic agent.

Pharmacokinetics and Bioavailability

Current data on the pharmacokinetics of this compound primarily comes from preclinical studies in murine models. These studies indicate that this compound exhibits favorable distribution to various tissues following oral administration.

Tissue Distribution

A study in mice demonstrated that following a single oral gavage, this compound is distributed to a range of tissues, including the liver, kidney, pancreas, and lung. The concentrations in these tissues were found to be higher than those achieved with the parent compound, CDDO-Im, indicating superior bioavailability.

Table 1: Tissue and Blood Concentrations of this compound in Mice Following Oral Administration

| Tissue | Concentration (µmol/g or µmol/mL) 6 hours post-dose | Concentration (µmol/g or µmol/mL) 24 hours post-dose |

| Blood | Data not available | Data not available |

| Liver | ~1.5 | ~0.5 |

| Kidney | ~1.0 | ~0.2 |

| Pancreas | ~0.8 | ~0.1 |

| Lung | ~0.5 | ~0.1 |

Data extrapolated from graphical representations in the cited literature. Actual values may vary.

Bioavailability

While specific oral bioavailability percentages for this compound are not yet published, the higher tissue concentrations achieved compared to CDDO-Im strongly suggest an enhanced bioavailability profile. This is likely due to increased metabolic stability conferred by the pyridyl moiety in its structure.

Pharmacokinetic Parameters of a Structurally Related Analog

To provide a broader context for the potential pharmacokinetic profile of this compound, data from its close structural analog, Bardoxolone Methyl (CDDO-Me), is presented. While not identical, these values can offer insights into the expected pharmacokinetic behavior of this class of compounds in humans.

Table 2: Pharmacokinetic Parameters of Bardoxolone Methyl in Humans Following Oral Administration

| Parameter | Value | Unit |

| Tmax (median) | 4 | hours |

| t1/2,z (mean ± SD) | 39 ± 20 | hours |

| CL/F (mean ± SD) | Data not available | L/h |

| Vz/F (mean ± SD) | Data not available | L |

Data from a Phase I clinical trial of Bardoxolone Methyl in patients with advanced solid tumors and lymphomas.

Experimental Protocols

This section details the methodologies for key experiments related to the pharmacokinetic analysis of this compound.

Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol is adapted from validated methods for the quantification of the structurally similar triterpenoid, Bardoxolone Methyl, in human plasma and can be optimized for this compound.

3.1.1. Sample Preparation (Plasma)

-

To 100 µL of plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., a deuterated analog of this compound).

-

Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes to separate the layers.

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

3.1.2. Chromatographic Conditions

-

LC System: Agilent 1200 Series HPLC or equivalent.

-

Column: A C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from endogenous matrix components. For example:

-

0-1 min: 30% B

-

1-5 min: 30-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound (Proposed): Precursor ion (Q1) m/z [M+H]+ -> Product ion (Q3) [to be determined empirically].

-

Internal Standard: To be determined based on the chosen standard.

-

-

Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) must be optimized for maximum sensitivity.

In-Vivo Animal Dosing and Sample Collection

3.2.1. Oral Gavage in Mice

-

Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

-

Acclimate mice to handling and the gavage procedure.

-

Administer the desired dose of the this compound formulation via oral gavage using a ball-tipped feeding needle. The volume should not exceed 10 mL/kg body weight.

-

House the animals under standard conditions with free access to food and water.

3.2.2. Tissue Harvesting and Homogenization

-

At predetermined time points post-dosing, euthanize the mice using an approved method.

-

Perfuse the circulatory system with cold phosphate-buffered saline (PBS) to remove blood from the tissues.

-

Excise the tissues of interest (e.g., liver, kidney, lung, pancreas, brain), rinse with cold PBS, blot dry, and record the wet weight.

-

Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

-

For analysis, thaw the tissues on ice and homogenize in a suitable buffer (e.g., PBS) using a mechanical homogenizer.

-

Use the tissue homogenate for the sample preparation procedure as described for plasma, with appropriate modifications for the tissue matrix.

Signaling Pathways

This compound exerts its biological effects through the modulation of key signaling pathways involved in cellular stress responses.

Nrf2 Signaling Pathway

This compound is a potent activator of the Nrf2 pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. This compound, through its electrophilic nature, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.

Caption: this compound activates the Nrf2 signaling pathway.

Unfolded Protein Response (UPR) Pathway

In addition to Nrf2 activation, this compound has been shown to induce the Unfolded Protein Response (UPR). The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This compound has been identified to directly bind to the ER chaperone GRP78/BiP. This interaction is thought to release the UPR sensors (PERK, IRE1α, and ATF6) from GRP78-mediated inhibition, leading to their activation and the initiation of downstream signaling cascades. This includes the phosphorylation of eIF2α by PERK, the splicing of XBP1 mRNA by IRE1α, and the cleavage of ATF6. These pathways collectively aim to restore ER homeostasis but can also trigger apoptosis if the stress is prolonged or severe.

References

The Role of CDDO-2P-Im in the Activation of the Nrf2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic oleanane triterpenoid, 1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole (CDDO-2P-Im), and its pivotal role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the associated molecular pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology who are investigating Nrf2-mediated cytoprotective responses.

Introduction to the Nrf2 Signaling Pathway

The Nrf2 signaling pathway is a critical cellular defense mechanism that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] Upon exposure to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5] Activation of this pathway leads to the upregulation of numerous protective enzymes and proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), thereby fortifying cellular defenses against various stressors.

This compound: A Potent Nrf2 Activator

This compound is a novel pyridyl analogue of CDDO-Imidazolide (CDDO-Im), a well-characterized synthetic oleanane triterpenoid. It has demonstrated enhanced pharmacokinetic stability compared to its parent compounds, making it a promising candidate for therapeutic development. This compound exhibits potent activity in inducing the Nrf2 signaling pathway at nanomolar concentrations. Its mechanism of action involves direct interaction with Keap1, leading to the stabilization and nuclear accumulation of Nrf2 and the subsequent transcription of Nrf2-dependent genes. This potent activation of the Nrf2 pathway underlies its observed chemopreventive, anti-inflammatory, and neuroprotective effects in various preclinical models.

Mechanism of Action of this compound

This compound, like other synthetic triterpenoids, is an electrophilic molecule that can react with specific cysteine residues on Keap1. The proposed mechanism involves the covalent modification of key cysteine sensors in Keap1, particularly Cys151, which is located in the BTB domain of Keap1. This modification disrupts the ability of Keap1 to target Nrf2 for ubiquitination. As a result, newly synthesized Nrf2 is no longer degraded and can accumulate in the cytoplasm and subsequently translocate to the nucleus to activate ARE-driven gene expression.

References

- 1. 2.10. Expression Analysis of Antioxidant and Stress-Related Genes [bio-protocol.org]

- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of the NRF2 Target Gene NQO1 Is Enhanced in Mononuclear Cells in Human Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 5. pnas.org [pnas.org]

An In-depth Technical Guide to the Induction of the Unfolded Protein Response by CDDO-2P-Im

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms by which the synthetic oleanane triterpenoid, 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole (CDDO-2P-Im), induces the Unfolded Protein Response (UPR). This compound is a promising anti-cancer agent that demonstrates a unique, dose-dependent mechanism of action. At lower concentrations, it primarily activates the Nrf2 pathway, while at higher concentrations, it directly engages the UPR machinery to trigger apoptosis in cancer cells, particularly in multiple myeloma (MM). This document details the direct molecular target of this compound within the UPR cascade, delineates the specific signaling branches it activates, presents quantitative data on its effects, and provides detailed experimental protocols for studying these phenomena.

Core Mechanism: Direct Targeting of GRP78/BiP

The central mechanism for UPR induction by this compound is its direct physical interaction with the 78-kDa glucose-regulated protein (GRP78), also known as Binding immunoglobulin Protein (BiP).[1][2] GRP78 is a master regulator of the UPR, an ER-resident chaperone that, under homeostatic conditions, binds to the luminal domains of the three UPR stress sensors: PERK, IRE1α, and ATF6, keeping them in an inactive state.[1]

Upon treatment, this compound binds directly to GRP78. This interaction is thought to sequester GRP78, leading to its dissociation from the UPR sensors.[1] The release of PERK and IRE1α allows them to dimerize and activate via trans-autophosphorylation, thereby initiating their respective downstream signaling cascades.[1] This direct binding has been confirmed through Drug Affinity Responsive Target Stability (DARTS) and thermal shift assays.

Interestingly, studies show that this compound selectively activates the PERK and IRE1α branches of the UPR, with no significant effect on the ATF6 pathway. This targeted activation profile distinguishes its mechanism from global ER stressors like tunicamycin.

The interaction is also concentration-dependent. At low nanomolar concentrations, this compound is known to bind KEAP1, leading to the activation of Nrf2-mediated antioxidant gene expression. However, as the concentration increases (e.g., to 0.4 μM), it engages GRP78, triggering a potent UPR that culminates in apoptosis.

Activated Signaling Pathways

The binding of this compound to GRP78 unleashes two of the three primary UPR signaling arms, leading to a pro-apoptotic outcome in malignant cells.

The PERK-eIF2α-ATF4-CHOP Axis

The release of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) from GRP78 inhibition is a critical event. Activated PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). This action leads to a general attenuation of protein synthesis, reducing the load of new proteins entering the ER. Paradoxically, phosphorylated eIF2α selectively promotes the translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4 then translocates to the nucleus and drives the expression of numerous UPR target genes, most notably DNA Damage Inducible Transcript 3 (DDIT3), which encodes the pro-apoptotic transcription factor CHOP. The induction of the ATF4/CHOP signaling cascade is a major contributor to the apoptotic efficacy of this compound.

The IRE1α-XBP1 Axis

Simultaneously, the dissociation of GRP78 activates Inositol-requiring enzyme 1α (IRE1α), which possesses both kinase and endoribonuclease (RNase) activity. Activated IRE1α excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). This unconventional splicing event causes a frameshift, leading to the translation of a potent and stable transcription factor known as spliced XBP1 (XBP1s). XBP1s enters the nucleus and upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control, representing an initial attempt to restore ER homeostasis. The upregulation of XBP1 target genes is a hallmark of this compound activity.

Quantitative Data Summary

The effects of this compound on UPR gene expression and cell viability have been quantified in multiple myeloma cell lines.

Table 1: UPR Gene Expression Changes in Myeloma Cells Treated with this compound Data summarized from qRT-PCR analysis after 6-24 hours of treatment. Fold change is relative to DMSO control.

| Gene Symbol | Protein Name | Cell Line | This compound Conc. (µM) | Time (h) | Approx. Fold Change |

| DDIT3 | CHOP | RPMI-8226 | 0.2 | 6 | ~2.5 |

| RPMI-8226 | 0.2 | 12 | ~4.0 | ||

| RPMI-8226 | 0.4 | 6 | Significant Increase | ||

| ARH-77 | 0.2 | 6 | ~2.0 | ||

| ATF4 | ATF4 | RPMI-8226 | 0.2 | 6 | ~2.0 |

| RPMI-8226 | 0.2 | 12 | ~3.0 | ||

| ARH-77 | 0.2 | 6 | ~2.5 | ||

| XBP1s | Spliced XBP1 | RPMI-8226 | 0.4 | Not Specified | Increased |

| ERN1 | IRE1α | RPMI-8226 | 0.4 | Not Specified | Increased |

| HSPA5 | GRP78/BiP | RPMI-8226 | 0.4 | Not Specified | Increased |

Table 2: Impact of UPR Inhibition on this compound-Induced Cell Death Data reflects changes in cell viability in RPMI-8226 cells after treatment with high-concentration this compound.

| Genetic/Chemical Intervention | Target | Effect on this compound Cytotoxicity |

| PERK Knockout (CRISPR) | PERK | Partial rescue of cell viability |

| DDIT3/CHOP Knockout (CRISPR) | CHOP | Partial rescue of cell viability |

| ISRIB Treatment | Downstream of p-eIF2α | Partial rescue of cell viability |

Experimental Protocols & Workflows

Reproducing the findings related to this compound and the UPR requires a combination of molecular and cellular biology techniques.

Cell Culture and Treatment

-

Cell Lines: Human multiple myeloma cell lines such as RPMI-8226 or ARH-77 are suitable models.

-

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to final concentrations ranging from 0.1 µM to 0.4 µM. Treat cells for specified time points (e.g., 6, 12, 24 hours). An equivalent volume of DMSO should be used as a vehicle control.

Western Blotting for UPR Markers

-

Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an 8-12% SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key UPR proteins (e.g., GRP78, p-eIF2α, ATF4, CHOP, IRE1α, and a loading control like GAPDH or β-Actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., TRIzol or RNeasy).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for UPR target genes (HSPA5, ERN1, ATF4, DDIT3) and a housekeeping gene (e.g., GAPDH).

-

Analysis: Run the reaction on a real-time PCR system. Calculate relative gene expression using the ΔΔCt method.

XBP1 mRNA Splicing Assay

-

RT-PCR: Perform a standard reverse transcription PCR on cDNA samples using primers that flank the 26-nucleotide intron of XBP1.

-

Gel Electrophoresis: Separate the PCR products on a high-resolution (e.g., 2.5-3%) agarose gel.

-

Visualization: The unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as two distinct bands of different sizes, allowing for qualitative and semi-quantitative assessment of IRE1α activity.

Drug Affinity Responsive Target Stability (DARTS)

-

Lysate Preparation: Prepare total cell lysate from untreated RPMI-8226 cells.

-

Incubation: Incubate aliquots of the lysate with DMSO (control) or varying concentrations of this compound for 30 minutes.

-

Limited Proteolysis: Subject the lysates to limited digestion with a low concentration of a broad-spectrum protease like pronase (e.g., 0.025 mg/mL for 30 min at 4°C).

-

Analysis: Stop the digestion and analyze the samples by western blot using an antibody against GRP78. Protection of GRP78 from cleavage in the this compound-treated samples compared to the control indicates direct binding.

Conclusion

This compound represents a potent modulator of the Unfolded Protein Response with a clearly defined mechanism of action. By directly binding to and inhibiting the master regulator GRP78/BiP, it selectively activates the pro-apoptotic PERK and adaptive IRE1α signaling pathways. This induction of overwhelming and sustained ER stress provides a compelling rationale for its therapeutic efficacy in cancers like multiple myeloma, which are inherently dependent on a functioning UPR for survival. The dual, concentration-dependent activity on both the Nrf2 and UPR pathways further underscores its multifaceted potential as an anti-cancer agent. The methodologies and data presented in this guide offer a robust framework for researchers to further investigate and leverage the unique properties of this compound in drug development.

References

- 1. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic oleanane triterpenoid this compound binds GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CDDO-2P-Im in Multiple Myeloma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDDO-2P-Im, a synthetic oleanane triterpenoid, has emerged as a promising therapeutic agent in the context of multiple myeloma (MM). This document provides detailed application notes and experimental protocols for the use of this compound in MM cell lines, summarizing its mechanism of action and providing methodologies for key in vitro assays.

This compound has been shown to induce apoptosis and suppress proliferation in human multiple myeloma cells.[1] Its primary mechanisms of action involve the induction of the Unfolded Protein Response (UPR) through direct binding to GRP78/BiP and modulation of the Keap1-Nrf2 pathway.[1] At lower concentrations, it can lead to the activation of Nrf2 target genes, while at higher concentrations, it triggers UPR-mediated apoptosis.[1] This compound has also demonstrated synergistic effects when used in combination with proteasome inhibitors like ixazomib.[1]

Data Presentation

Table 1: Cell Viability (IC50) of this compound in Multiple Myeloma Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined in multiple myeloma cell lines after 24 hours of treatment.

| Cell Line | IC50 (µM) | Notes |

| ARH-77 | 0.30 | Assessed using CellTiter-Glo™ viability assay.[1] |

| RPMI-8226 | 0.21 | Assessed using CellTiter-Glo™ viability assay. |

| RPMI-8226 (with 0.01 µM ixazomib) | 0.11 | Demonstrates synergistic effects with proteasome inhibitors. |

| ARH-77 (with 0.01 µM ixazomib) | 0.12 | Demonstrates synergistic effects with proteasome inhibitors. |

Table 2: Apoptosis Induction by this compound in Multiple Myeloma Cell Lines

This compound induces apoptosis in a dose-dependent manner in multiple myeloma cell lines. While specific percentages of apoptotic cells at varying concentrations are not detailed in the provided literature, the methodology for assessment is outlined in the protocols below. Treatment with this compound for 24 hours leads to a significant increase in Annexin V positive cells.

| Cell Line | Treatment | Observed Effect |

| ARH-77 | This compound (various concentrations) | Dose-dependent increase in apoptosis. |

| RPMI-8226 | This compound (various concentrations) | Dose-dependent increase in apoptosis. |

| ARH-77 | This compound in combination with ixazomib | Synergistic increase in apoptosis. |

| RPMI-8226 | This compound in combination with ixazomib | Synergistic increase in apoptosis. |

Mandatory Visualizations

Caption: Signaling pathways of this compound in multiple myeloma cells.

References

Application Notes and Protocols for Dissolving CDDO-2P-Im in DMSO for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole (CDDO-2P-Im) is a synthetic oleanane triterpenoid with potent anti-cancer and chemopreventive properties.[1][2][3][4] For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this hydrophobic compound. These application notes provide detailed protocols for dissolving, storing, and utilizing this compound in DMSO for various in vitro assays, ensuring reproducibility and accuracy in experimental outcomes.

I. Quantitative Data Summary

The following tables summarize key quantitative information for the use of this compound in in vitro research.

Table 1: Physicochemical and Solubility Properties of this compound

| Property | Value | Source |

| Molecular Weight | 618.81 g/mol | [2] |

| CAS Number | 1883650-96-1 | |

| Solubility in DMSO | 250 mg/mL (404.00 mM) |

Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO

| Storage Temperature | Recommended Maximum Storage Duration | Source |

| -20°C | 1 month | |

| -80°C | 6 months |

Table 3: Effective Concentrations of this compound in In Vitro Assays

| Cell Line / Assay | Effective Concentration | Observed Effect | Source |

| Human Multiple Myeloma (MM) cells (ARH-77, RPMI-8226) | 0.2 µM | Activation of the Unfolded Protein Response (UPR) | |

| U937 cells | 100 nM | Induction of differentiation | |

| RAW264.7 cells | IC₅₀ of 5.8 nM | Suppression of Nitric Oxide (NO) production | |

| Triple-Negative Breast Cancer (SUM159, MDA-MB-231) | 100-200 nM | Induction of apoptosis and cell cycle arrest |

II. Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage and subsequent dilution.

Materials:

-

This compound powder

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.

-

Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

-

Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO to the weighed powder).

-

Vortex: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. To further aid solubility, the tube can be warmed to 37°C.

-

Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Objective: To prepare diluted working solutions of this compound from the stock solution for direct application to cell cultures.

Materials:

-

This compound stock solution in DMSO

-

Sterile cell culture medium or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or PBS to achieve the desired final concentrations for your experiment.

-

Important Note on DMSO Concentration: It is crucial to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells. Typically, this is below 0.5%, with many studies aiming for ≤0.1%. Ensure your dilution scheme accounts for this.

-

-

Vortex Briefly: Gently vortex the working solutions to ensure homogeneity.

-

Immediate Use: Use the freshly prepared working solutions immediately for your in vitro experiments. Do not store diluted aqueous solutions of this compound, as precipitation may occur.

Protocol 3: General Cell Treatment Protocol

Objective: To treat cultured cells with this compound for subsequent analysis.

Materials:

-

Cultured cells in multi-well plates

-

Prepared working solutions of this compound

-

Vehicle control (cell culture medium with the same final concentration of DMSO as the highest treatment dose)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells at the desired density in multi-well plates and allow them to adhere and grow overnight.

-

Prepare Treatments: Prepare the final concentrations of this compound in fresh cell culture medium from your working solutions. Also, prepare a vehicle control.

-

Aspirate and Treat: Carefully aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Return the plates to the incubator and incubate for the desired experimental duration (e.g., 6, 12, 24, or 48 hours).

-

Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., qRT-PCR, Western blotting, apoptosis assays).

III. Signaling Pathways and Experimental Workflow

Signaling Pathways of this compound

This compound exhibits a concentration-dependent dual mechanism of action. At lower, nanomolar concentrations, it primarily activates the Nrf2 antioxidant response pathway. At higher, micromolar concentrations, it induces the Unfolded Protein Response (UPR) by directly binding to GRP78/BiP, leading to apoptosis in cancer cells.

Caption: Concentration-dependent signaling pathways of this compound.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for investigating the effects of this compound in vitro.

Caption: General experimental workflow for this compound in vitro studies.

References

- 1. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The synthetic oleanane triterpenoid this compound binds GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CDDO-2P-Im in Mouse Lung Cancer Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of the recommended use of CDDO-2P-Im and its close structural analog, CDDO-Im, in preclinical mouse models of lung cancer. The synthetic oleanane triterpenoids, including CDDO-Im, have demonstrated significant potential in cancer prevention and therapy by modulating key cellular signaling pathways.[1][2] This document summarizes quantitative data on dosage and administration, details experimental protocols, and visualizes relevant biological pathways and workflows to guide researchers in designing and executing their studies.

Data Presentation: Recommended Dosage and Administration

The following tables summarize the recommended dosages of CDDO-Im in mouse models of lung cancer. It is important to note that while data for this compound in lung cancer models is limited, information from studies on the closely related compound CDDO-Im provides a strong basis for dosage selection.

Table 1: Recommended Dosage of CDDO-Im in A/J Mouse Lung Cancer Model

| Compound | Dosage (in diet) | Approximate Body Weight Dosage | Mouse Strain | Cancer Model | Duration | Efficacy | Reference |

| CDDO-Im | 50 mg/kg | ~12.5 mg/kg | A/J | Vinyl carbamate-induced adenocarcinoma | 15 weeks | Reduced tumor size and burden.[3] | [3] |

| CDDO-Im | 100 mg/kg | ~25 mg/kg | A/J | Vinyl carbamate-induced adenocarcinoma | 15 weeks | Dose-dependent reduction in tumor burden.[3] | |

| CDDO-Im | 200 mg/kg | ~50 mg/kg | A/J | Vinyl carbamate-induced adenocarcinoma | 15 weeks | Significantly reduced tumor number and burden. |

Table 2: Dosage of this compound in a Mouse Plasmacytoma Model

Note: This data is from a myeloma model but may serve as a reference for lung cancer studies.

| Compound | Dosage | Route of Administration | Mouse Strain | Cancer Model | Efficacy | Reference |

| This compound | 24 mg/kg | Oral gavage | C57BL/KaLwRij | 5T33MM Plasmacytoma | Slowed tumor growth. | |

| This compound | 12 mg/kg | Oral gavage | NSG (NOD scid gamma) | ARH-77 Xenograft | Slowed tumor growth (less effective than higher doses due to toxicity in this strain). |

Experimental Protocols

Vinyl Carbamate-Induced Lung Cancer Model in A/J Mice

This protocol is adapted from studies investigating the chemopreventive effects of CDDO-Im.

Materials:

-

Female A/J mice (6-8 weeks old)

-

Vinyl carbamate

-

CDDO-Im

-

Powdered mouse diet

-

Vehicle (e.g., ethanol for diet preparation)

-

Sterile saline

-

Intraperitoneal (i.p.) injection supplies

-

Animal housing and monitoring equipment

Procedure:

-

Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

-

Tumor Induction:

-

Prepare a solution of vinyl carbamate in sterile saline.

-

Administer two intraperitoneal (i.p.) injections of vinyl carbamate (0.32 mg per mouse) one week apart to induce lung adenocarcinomas.

-

-

Diet Preparation and Treatment:

-

Prepare diets containing the desired concentration of CDDO-Im (e.g., 50, 100, or 200 mg/kg of diet). The compound is typically dissolved in a vehicle like ethanol before being mixed into the powdered diet. A control diet with the vehicle alone should also be prepared.

-

Begin feeding the mice with the control or CDDO-Im-containing diets one week after the final vinyl carbamate injection.

-

Continue the respective diets for the duration of the study (e.g., 15 weeks).

-

-

Monitoring:

-

Monitor the mice regularly for any signs of toxicity, including weight loss or changes in behavior.

-

Record food consumption to ensure comparable intake across groups.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice.

-

Harvest the lungs and inflate them with a fixative (e.g., 10% neutral buffered formalin).

-

Count the number of surface tumors on the lungs.

-